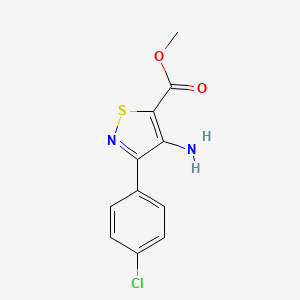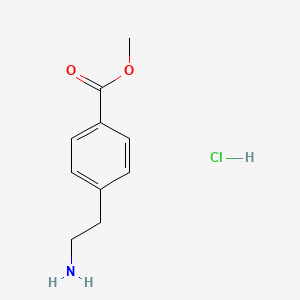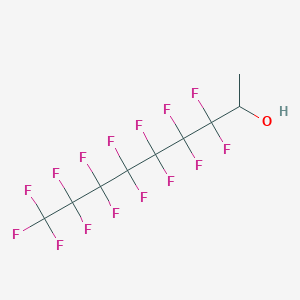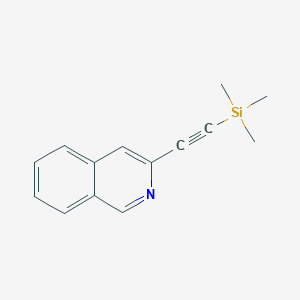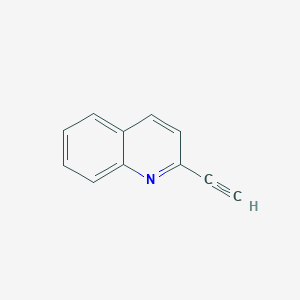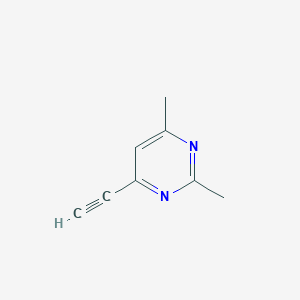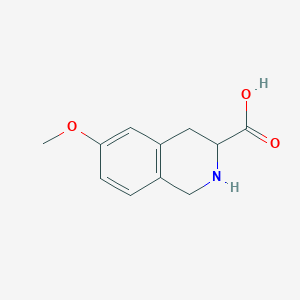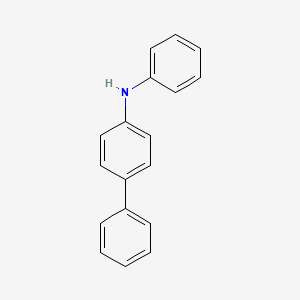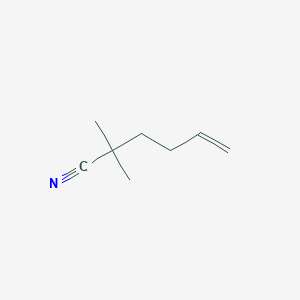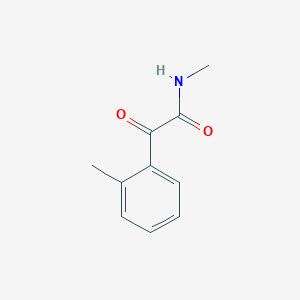
N-methyl-2-(2-methylphenyl)-2-oxoacetamide
Overview
Description
“N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, it appears to be related to “N-Methyl-2-(2-methylphenyl)ethanamine”, which is a compound with the molecular formula C10H15N1. This compound is also related to “Acetamide, N-(2-methylphenyl)-” with the molecular formula C9H11NO2.
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry procedures. For example, the synthesis of related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” could involve the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide3. However, the specific synthesis process for “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. The related compound “N-Methyl-2-(2-methylphenyl)ethanamine” has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific molecular structure of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available.Chemical Reactions Analysis
The chemical reactions involving “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not explicitly mentioned in the literature. However, related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” and “Acetamide, N-(2-methylphenyl)-” are likely to undergo a variety of organic reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “N-Methyl-2-(2-methylphenyl)ethanamine”, it has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific physical and chemical properties of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available.Scientific Research Applications
Spectroscopic and Quantum Chemical Investigations
Research by Arjunan et al. (2009) focused on synthesizing N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA). They carried out extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra. Their work helped understand the steric influence of methyl groups on amide groups' characteristic frequencies (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).
NQR Spectra Analysis
Gowda et al. (1999) investigated N-(phenyl)-2-chloroacetamides, including methyl- and nitro-substituted derivatives, using 35Cl NQR spectroscopy. Their research provided valuable insights into the electronic properties of these compounds (Gowda, Bhat, Fuess, & Weiss, 1999).
Structural and Vibrational Characteristics
Another study by Arjunan et al. (2011) synthesized N-(3-methylphenyl)-2,2-dichloroacetamide and performed spectroscopic analysis to determine its structural, thermodynamical, and vibrational characteristics. This research contributed to understanding the effects of methyl groups on amide groups (Arjunan, Rani, Mythili, & Mohan, 2011).
Application and Synthesis for Fungicidal Purposes
Ren Yu-hong and Oai Joint (2002) discussed the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a microbiocide in coatings, highlighting its effectiveness against microorganisms (Ren Yu-hong & Oai Joint, 2002).
Comparative Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Molecular Conformations and Supramolecular Assembly
Nayak et al. (2014) analyzed the structures of halogenated N,2-diarylacetamides, including N-methyl-2-(2-methylphenyl)-2-oxoacetamide. Their work focused on molecular conformations and how these structures affect supramolecular assembly (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).
Safety And Hazards
The safety and hazards associated with “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available in the literature. It is always recommended to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the study of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could also be explored. However, specific future directions are not readily available in the literature.
properties
IUPAC Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOZMUESCNCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

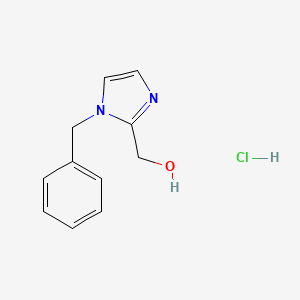

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
